molecular formula C7H8F3NO B8565875 N-(4-pentynyl)-trifluoroacetamide

N-(4-pentynyl)-trifluoroacetamide

Cat. No. B8565875
M. Wt: 179.14 g/mol
InChI Key: WUYCUEVVUXDESH-UHFFFAOYSA-N
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Patent
US05151507

Procedure details

Sodium hydride (60% dispersion in oil, Alfa) was rendered oil-free by thoroughly and rapidly washing with pentane and then vacuum-drying. Oil-free sodium hydride (4.40 g, 0.110 mole, 1.1 eq) was added in about 20 portions over 25 min to a solution of 5-chloropentyne (10.6 mL, 0.100 mole, 1.0 eq), trifluoroacetamide (14.13 g, 0.125 mole, 1.25 eq), and sodium iodide (14.99 g, 0.100 mole, 1.0 eq) in dry dimethylformamide (250 mL, Aldrich). The reaction mixture was stirred at 25° for 4.5 h and at 60° for 21 h. After cooling, the reaction mixture was added to a solution of potassium dihydrogen phosphate (43.5 g, 0.250 mole, 2.0 eq) in water (500 mL). This solution was extracted with pentane (2×500 mL) and ether (3×500 mL). The combined organic layers were washed with water (1×100 mL), dried over magnesium sulfate, and concentrated with a rotary evaporator. Fractional distillation twice through a 20 cm Vigreux column afforded 8.09 g (45%) of 5-trifluoroacetamido-1-pentyne (58) as a colorless, mobile liquid (bp 68-69° at 13 torr.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
14.13 g
Type
reactant
Reaction Step Two
Quantity
14.99 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[F:9][C:10]([F:15])([F:14])[C:11]([NH2:13])=[O:12].[I-].[Na+].P([O-])(O)(O)=O.[K+]>CN(C)C=O.O>[F:9][C:10]([F:15])([F:14])[C:11]([NH:13][CH2:4][CH2:5][CH2:6][C:7]#[CH:8])=[O:12] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.6 mL
Type
reactant
Smiles
ClCCCC#C
Name
Quantity
14.13 g
Type
reactant
Smiles
FC(C(=O)N)(F)F
Name
Quantity
14.99 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
43.5 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° for 4.5 h and at 60° for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rapidly washing with pentane
CUSTOM
Type
CUSTOM
Details
vacuum-drying
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with pentane (2×500 mL) and ether (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation twice through a 20 cm Vigreux column

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC(C(=O)NCCCC#C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.09 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.